2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate
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Overview
Description
2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction of benzo[b]thiophene with appropriate reagents to introduce the hydroxyethyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated systems might be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The benzothiophene core can undergo electrophilic substitution reactions, introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Ketones, carboxylic acids, or their derivatives.
Reduction: : Alcohols or other reduced forms of the compound.
Substitution: : Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine
In the field of medicine, benzothiophene derivatives have shown potential as therapeutic agents. They have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific compound could be explored for similar applications, potentially leading to the development of new drugs.
Industry
In industry, benzothiophene derivatives are used in the production of dyes, pigments, and other specialty chemicals. The compound's ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism by which 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: : Another benzothiophene derivative with an ethynyl group, used in Sonogashira coupling reactions[_{{{CITATION{{{_3{New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzob ....
Uniqueness
2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its hydroxyethyl and acetate groups provide additional reactivity compared to simpler benzothiophene derivatives.
Properties
IUPAC Name |
[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-9(16)19-7-14(18)15-6-12(17)11-8-20-13-5-3-2-4-10(11)13/h2-5,8,12,17H,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQHEJQUFVFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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